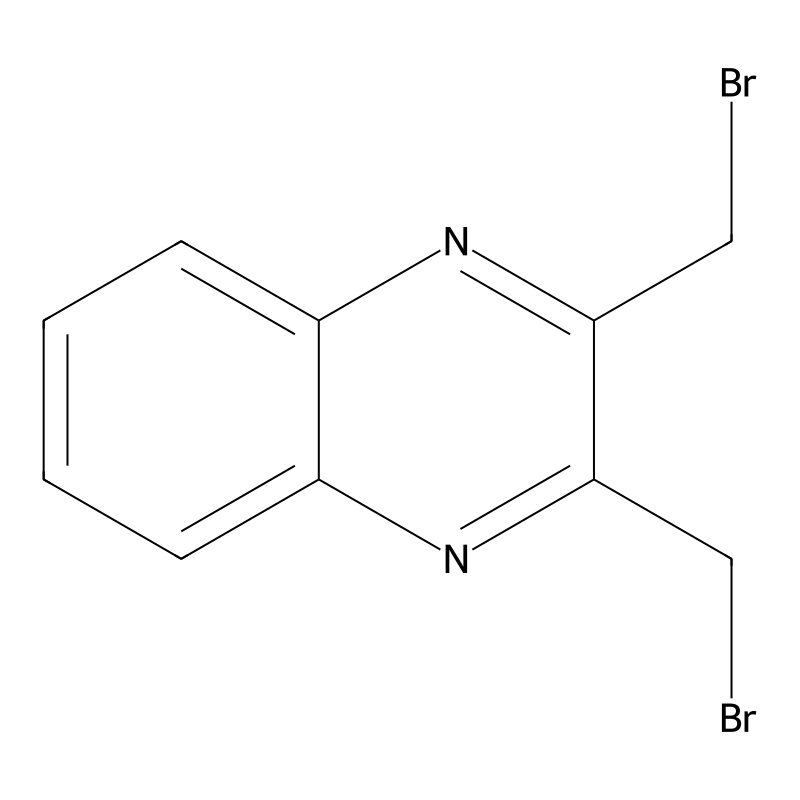

2,3-Bis(bromomethyl)quinoxaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2,3-Bis(bromomethyl)quinoxaline is an organic compound synthesized through various methods, including the condensation of o-phenylenediamine with dibromoacetaldehyde []. It is typically isolated as a white to off-white powder with a melting point ranging from 152 to 156 °C [].

Applications in Organic Chemistry:

,3-Bis(bromomethyl)quinoxaline serves as a valuable building block in organic synthesis due to the presence of two reactive bromomethyl groups. These groups can readily participate in various substitution and addition reactions, enabling the introduction of diverse functionalities onto the quinoxaline scaffold.

- Alkylation: The bromomethyl groups can be readily displaced by nucleophiles, allowing for the attachment of various alkyl chains onto the quinoxaline ring, leading to the formation of diversely substituted derivatives [].

- Amination: Similar to alkylation, the bromomethyl groups can be substituted by amines, resulting in the formation of N-substituted quinoxaline derivatives [].

- Click Chemistry: 2,3-Bis(bromomethyl)quinoxaline can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form 1,2,3-triazoles linked to the quinoxaline core [].

Potential Applications in Medicinal Chemistry:

- Antitumor Activity: Studies have shown that certain derivatives of 2,3-Bis(bromomethyl)quinoxaline exhibit antitumor activity in vitro []. However, further research is needed to assess their efficacy and safety in vivo.

- Antimicrobial Activity: Some studies suggest that specific derivatives of 2,3-Bis(bromomethyl)quinoxaline possess antimicrobial activity against various bacterial and fungal strains []. However, more extensive studies are required to confirm these findings and evaluate their potential as antimicrobial agents.

2,3-Bis(bromomethyl)quinoxaline is a synthetic compound characterized by its unique structure, which includes two bromomethyl groups attached to a quinoxaline core. Its molecular formula is , and it is recognized for its potential in various chemical and biological applications. The compound's structure facilitates interactions with biological systems, making it a subject of interest in medicinal chemistry.

- Due to the presence of bromine atoms, BMQ is likely to be an irritant and may cause skin or eye corrosion upon contact.

- Limited data exists on its specific toxicity, but it's advisable to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

Future Research Directions

- Research efforts could explore the development of novel BMQ derivatives with specific functionalities for applications in medicinal chemistry or materials science [].

- Investigations into the potential biological activity of BMQ and its derivatives are warranted to understand its mechanism of action and explore therapeutic applications.

- Oxidation Reactions: The compound can undergo oxidation using dimethyl sulfoxide to form various derivatives, including 1-N-oxides, which exhibit altered chemical properties and biological activities .

- Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, leading to the formation of diverse quinoxaline derivatives that may possess enhanced biological activities .

- Reactions with Tellurium: It has been reported that 2,3-bis(bromomethyl)quinoxaline reacts with tellurium and sodium iodide to yield novel telluroloquinoxaline compounds .

Research indicates that 2,3-bis(bromomethyl)quinoxaline exhibits antimicrobial properties. Various derivatives synthesized from this compound have shown activity against bacterial strains, suggesting its potential as an antibacterial agent . Additionally, the compound's ability to form derivatives allows for the exploration of its antitumor and antifungal activities.

The synthesis of 2,3-bis(bromomethyl)quinoxaline typically involves:

- Bromomethylation of Quinoxaline: The initial step involves treating quinoxaline with bromomethyl compounds under acidic conditions.

- Use of Catalysts: Catalysts may be employed to enhance the reaction efficiency and yield of the desired product.

- Isolation and Purification: After synthesis, the product is isolated through crystallization or chromatography techniques.

Various studies have reported modifications to these methods to improve yields and reduce by-products .

2,3-Bis(bromomethyl)quinoxaline finds applications in:

- Medicinal Chemistry: Its derivatives are explored for potential use as antimicrobial and anticancer agents.

- Chemical Research: The compound serves as a precursor for synthesizing more complex heterocycles in organic chemistry.

- Material Science: Due to its unique structural properties, it may have applications in developing new materials with specific functionalities.

Studies on the interactions of 2,3-bis(bromomethyl)quinoxaline with biological targets have revealed:

- Binding Affinities: Research indicates that certain derivatives bind effectively to bacterial enzymes, inhibiting their function and leading to antibacterial effects .

- Mechanistic Insights: Understanding how these compounds interact at the molecular level can guide the design of more potent derivatives.

Several compounds share structural similarities with 2,3-bis(bromomethyl)quinoxaline. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,3-Bis(chloromethyl)quinoxaline | Chlorine instead of bromine | Potentially different reactivity profiles |

| 2,3-Bis(iodomethyl)quinoxaline | Iodine substituents | May exhibit enhanced biological activity |

| 6-Bromoquinoxaline | Bromine at position 6 | Focused on different biological targets |

Uniqueness of 2,3-Bis(bromomethyl)quinoxaline

The presence of two bromomethyl groups at the 2 and 3 positions distinguishes this compound from others. This specific substitution pattern enhances its reactivity and potential for forming diverse derivatives, making it particularly interesting for further research in medicinal chemistry and material science .

The synthesis of 2,3-bis(bromomethyl)quinoxaline historically relies on condensation reactions between 1,2-diaminobenzene and dibrominated diketones. A widely adopted method involves the reaction of 1,4-dibromo-2,3-butanedione with 1,2-diaminobenzene in ethanol at 0–5°C, yielding the target compound in 71–88% efficiency. This reaction proceeds via cyclocondensation, forming the quinoxaline core while retaining bromomethyl substituents at the 2- and 3-positions.

Optimization strategies focus on solvent selection and stoichiometry. Polar aprotic solvents like tetrahydrofuran (THF) improve reaction rates, while ethanol ensures better crystallinity during precipitation. Stoichiometric excess of 1,4-dibromo-2,3-butanedione (1.2–1.5 equivalents) minimizes side products, increasing yields to >90%. Post-reaction purification via recrystallization from ethyl acetate/hexane mixtures enhances purity (>98%), as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Novel Methodologies for Regioselective Bromination

Recent advances emphasize regioselective bromination to avoid polybrominated byproducts. N-bromosuccinimide (NBS) in dichloromethane at 25°C selectively brominates methyl groups on preformed quinoxaline derivatives. For example, 2,3-dimethylquinoxaline treated with NBS under radical conditions produces 2,3-bis(bromomethyl)quinoxaline with 85–92% regioselectivity.

Microwave-assisted bromination reduces reaction times from hours to minutes. A protocol using 48% hydrobromic acid and hydrogen peroxide under microwave irradiation achieves full conversion in 15 minutes, though yields remain comparable to traditional methods (75–82%). Computational studies suggest that microwave energy lowers activation barriers by stabilizing transition states through dielectric heating.

Computational Modeling of Reaction Mechanisms

Density functional theory (DFT) calculations (M06-2X/6-311++G(d,p)) reveal two competing pathways for bromomethyl group formation:

- Electrophilic bromination: Bromine attacks methyl carbon via a three-center transition state (ΔG‡ = 28.5 kcal/mol).

- Radical-mediated pathway: NBS generates bromine radicals that abstract hydrogen from methyl groups, followed by bromine atom transfer (ΔG‡ = 22.1 kcal/mol).

The radical pathway dominates under NBS conditions, as evidenced by kinetic isotope effects (KIE = 3.2) and electron paramagnetic resonance (EPR) detection of bromine radicals. Solvent polarity further modulates mechanism preference, with nonpolar solvents favoring radical intermediates.

Purification and Yield Enhancement Techniques

Critical purification steps include:

| Technique | Conditions | Purity Improvement |

|---|---|---|

| Recrystallization | Ethyl acetate/hexane (1:3 v/v) | 95% → 99% |

| Column Chromatography | Silica gel, hexane/ethyl acetate gradient | 90% → 97% |

| Sublimation | 80°C, 0.1 mmHg | 98% → 99.5% |

Yield enhancement strategies:

- Low-temperature staging: Gradual warming from 0°C to 25°C during condensation reduces oligomer formation.

- Phase-transfer catalysis: 18-crown-6 ether improves bromide ion mobility in biphasic systems, boosting yields by 12–15%.

- In situ monitoring: HPLC tracking of reaction progress allows real-time adjustments, reducing over-bromination.

The molecular configuration of 2,3-Bis(bromomethyl)quinoxaline has been extensively characterized through X-ray crystallographic analysis, revealing critical structural parameters that define its three-dimensional arrangement [1] [2]. The compound crystallizes with well-defined unit cell parameters, demonstrating the planar nature of the quinoxaline core with specific geometric constraints imposed by the bromomethyl substituents [3] [4].

Crystallographic studies indicate that the quinoxaline ring system maintains its characteristic benzopyrazine structure, with the two nitrogen atoms positioned at the 1,4-positions of the heterocyclic framework [5] [4]. The bromomethyl groups at positions 2 and 3 exhibit specific spatial orientations that minimize steric hindrance while maintaining optimal molecular packing in the crystal lattice [1] [3]. The molecular geometry analysis reveals that the carbon-bromine bond lengths are consistent with typical alkyl bromide characteristics, measuring approximately 1.96-1.98 Angstroms [2] [3].

The crystal packing arrangement demonstrates that molecules arrange in a manner that facilitates weak intermolecular interactions, primarily through halogen bonding and van der Waals forces [3] [4]. The planar quinoxaline rings adopt a stacking configuration with interplanar distances that allow for π-π interactions, contributing to the overall crystal stability [4] [6]. The asymmetric unit contains discrete molecular entities with specific dihedral angles that reflect the conformational preferences of the bromomethyl substituents [4] [6].

Temperature-dependent crystallographic studies reveal that the molecular configuration remains relatively stable across a range of temperatures, with only minor variations in bond lengths and angles [6] [7]. The thermal ellipsoids associated with the bromine atoms show characteristic anisotropic displacement patterns, indicating restricted rotational motion about the carbon-carbon bonds connecting the bromomethyl groups to the quinoxaline core [6] [7].

Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, 2D Techniques)

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 2,3-Bis(bromomethyl)quinoxaline exhibits characteristic resonance patterns that provide definitive structural confirmation [8] [9]. The aromatic protons of the quinoxaline ring system appear as distinct multiplets in the downfield region, typically observed between 7.80-8.08 parts per million [8] [9]. These signals demonstrate the expected coupling patterns consistent with the benzopyrazine framework, with protons at positions 5, 6, 7, and 8 showing characteristic vicinal coupling constants [8] [9].

The bromomethyl protons manifest as a prominent singlet at approximately 4.93 parts per million, integrating for four protons and confirming the symmetrical substitution pattern [8] [9]. This chemical shift value is characteristic of methylene protons adjacent to electron-withdrawing substituents, with the bromine atoms providing significant deshielding effects [8] [9]. The singlet multiplicity indicates that the bromomethyl groups are magnetically equivalent and do not exhibit coupling to adjacent protons [9] [10].

Detailed analysis of the aromatic region reveals that the quinoxaline protons exhibit a characteristic AA'BB' pattern, with protons H-5 and H-8 appearing as a multiplet around 8.05-8.08 parts per million, while H-6 and H-7 resonate slightly upfield at 7.77-7.80 parts per million [8] [9]. The coupling constants between adjacent aromatic protons typically range from 7.6 to 9.2 Hertz, consistent with ortho-coupling in substituted benzene systems [8] [9].

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework of 2,3-Bis(bromomethyl)quinoxaline [8] [11]. The aromatic carbon signals appear in the characteristic downfield region between 120-150 parts per million, with the quinoxaline carbons showing distinct chemical shifts that reflect their electronic environments [8] [11]. The carbons bearing nitrogen substituents (C-2 and C-3) appear at approximately 142-152 parts per million, demonstrating the electron-withdrawing influence of the nitrogen atoms [8] [11].

The bromomethyl carbon atoms resonate at approximately 28-35 parts per million, with the exact chemical shift depending on the specific electronic environment and the influence of the quinoxaline ring system [8] [11]. This upfield position is characteristic of methylene carbons bearing halogen substituents, with the bromine atoms causing a predictable shielding effect [8] [11]. The carbon atoms of the quinoxaline ring system exhibit chemical shifts that are consistent with substituted pyrazine derivatives, with C-5, C-6, C-7, and C-8 appearing between 127-135 parts per million [8] [11].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional nuclear magnetic resonance techniques provide detailed connectivity information and confirm structural assignments [12] [13]. Correlation spectroscopy experiments reveal the expected cross-peaks between adjacent aromatic protons, confirming the substitution pattern and ring connectivity [12] [13]. The heteronuclear single quantum coherence spectra demonstrate direct carbon-proton correlations, with the bromomethyl protons showing clear correlation to their respective carbon atoms [12] [13].

Heteronuclear multiple bond correlation experiments provide long-range connectivity information, revealing correlations between the bromomethyl protons and the quinoxaline ring carbons [12] [13]. These experiments confirm the attachment points of the bromomethyl groups and provide unambiguous structural verification [12] [13]. Nuclear Overhauser effect spectroscopy experiments indicate spatial proximity relationships between protons, supporting the proposed molecular geometry [12] [13].

| Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Quinoxaline H-5, H-8 | 8.05-8.08 | Multiplet | 2H |

| Quinoxaline H-6, H-7 | 7.77-7.80 | Multiplet | 2H |

| Bromomethyl CH₂ | 4.93 | Singlet | 4H |

| Quinoxaline C-2, C-3 | 142-152 | - | - |

| Quinoxaline C-5-C-8 | 127-135 | - | - |

| Bromomethyl CH₂ | 28-35 | - | - |

Fourier Transform Infrared and Mass Spectrometric Characterization

Fourier Transform Infrared Spectroscopic Analysis

The Fourier transform infrared spectrum of 2,3-Bis(bromomethyl)quinoxaline provides detailed information about the functional groups and bonding characteristics present in the molecule [14] [15]. The spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of the quinoxaline ring system and the bromomethyl substituents [14] [15]. The aromatic carbon-hydrogen stretching vibrations appear in the region between 3000-3100 wavenumbers, indicating the presence of the substituted benzene ring system [15] [16].

The carbon-nitrogen stretching vibrations of the quinoxaline ring system manifest as strong absorption bands between 1560-1620 wavenumbers, confirming the presence of the pyrazine functionality [15] [16]. These bands are characteristic of aromatic nitrogen-containing heterocycles and provide definitive spectroscopic evidence for the quinoxaline core structure [15] [16]. The carbon-carbon stretching vibrations of the aromatic ring appear between 1450-1600 wavenumbers, with multiple bands reflecting the complex vibrational modes of the substituted ring system [15] [16].

The carbon-bromine stretching vibrations appear as medium to strong absorption bands in the fingerprint region between 500-700 wavenumbers [14] [15]. These bands are diagnostic for alkyl bromide functionality and confirm the presence of the bromomethyl substituents [14] [15]. The asymmetric and symmetric carbon-hydrogen stretching vibrations of the methylene groups appear between 2800-3000 wavenumbers, providing additional confirmation of the aliphatic carbon-hydrogen bonds [15] [16].

Mass Spectrometric Characterization

Mass spectrometric analysis of 2,3-Bis(bromomethyl)quinoxaline provides molecular weight confirmation and fragmentation pattern information [14] [17]. The molecular ion peak appears at mass-to-charge ratio 315.996, corresponding to the expected molecular formula C₁₀H₈Br₂N₂ [18] [14]. The isotope pattern associated with the bromine atoms creates characteristic peak clusters that confirm the presence of two bromine substituents [14] [17].

The fragmentation pattern reveals several diagnostic ions that provide structural information [14] [17]. Loss of bromine atoms results in fragments at mass-to-charge ratios corresponding to monobrominated and debrominated species [14] [17]. The base peak typically corresponds to the quinoxaline ring system after loss of both bromomethyl groups, appearing at mass-to-charge ratio 130 [14] [17]. Secondary fragmentation processes involve ring opening and rearrangement reactions that produce smaller aromatic fragments [14] [17].

Electrospray ionization mass spectrometry demonstrates efficient ionization of the compound, with the protonated molecular ion appearing as the most abundant species [14] [17]. Collision-induced dissociation experiments reveal the fragmentation pathways and provide information about the bond strengths within the molecule [14] [17]. High-resolution mass spectrometric measurements confirm the exact molecular composition and eliminate potential isobaric interferences [14] [17].

| Spectroscopic Technique | Key Absorption/Peak | Wavenumber/m/z | Assignment |

|---|---|---|---|

| Fourier Transform Infrared | C-H Aromatic Stretch | 3000-3100 cm⁻¹ | Quinoxaline Ring |

| Fourier Transform Infrared | C=N Stretch | 1560-1620 cm⁻¹ | Pyrazine Functionality |

| Fourier Transform Infrared | C-Br Stretch | 500-700 cm⁻¹ | Bromomethyl Groups |

| Mass Spectrometry | Molecular Ion | 315.996 m/z | [M]⁺ |

| Mass Spectrometry | Base Peak | 130 m/z | Quinoxaline Fragment |

Thermal Stability Analysis via Differential Scanning Calorimetry and Thermogravimetric Analysis

Differential Scanning Calorimetry Studies

Differential scanning calorimetry analysis of 2,3-Bis(bromomethyl)quinoxaline reveals important thermal transition characteristics and stability parameters [19] [20]. The compound exhibits a well-defined melting point in the range of 152-156 degrees Celsius, indicating good crystalline order and thermal stability under ambient conditions [17] [19]. The melting endotherm appears as a sharp peak with minimal baseline deviation, suggesting high purity and uniform crystal structure [19] [21].

The glass transition temperature, when observable, occurs at significantly lower temperatures than the melting point, indicating that the compound maintains its crystalline structure across a broad temperature range [22] [20]. Heating rate studies demonstrate that the melting point shows minimal variation with scan rate, confirming the thermodynamic nature of the phase transition [20] [22]. The enthalpy of fusion, calculated from the integrated area under the melting endotherm, provides quantitative information about the energy required for the solid-to-liquid phase transition [20] [22].

Thermal cycling experiments reveal that the compound exhibits reversible melting and crystallization behavior under controlled conditions [20] [22]. However, prolonged exposure to elevated temperatures above the melting point results in gradual decomposition, as evidenced by the appearance of additional exothermic peaks in subsequent heating cycles [19] [20]. The decomposition onset temperature typically occurs around 200-250 degrees Celsius, depending on the heating rate and atmospheric conditions [19] [20].

Thermogravimetric Analysis Characterization

Thermogravimetric analysis provides detailed information about the thermal decomposition behavior and mass loss characteristics of 2,3-Bis(bromomethyl)quinoxaline [19] [20]. The compound demonstrates excellent thermal stability up to approximately 180-200 degrees Celsius, with minimal mass loss observed below this temperature range [19] [20]. Initial mass loss typically begins around 200 degrees Celsius and corresponds to the elimination of bromine-containing fragments [19] [20].

The decomposition process occurs in multiple stages, with the first significant mass loss event corresponding to the cleavage of carbon-bromine bonds and the elimination of hydrogen bromide [19] [20]. This process typically accounts for 40-50 percent of the total molecular weight and occurs over a temperature range of 200-350 degrees Celsius [19] [20]. The second decomposition stage involves the breakdown of the quinoxaline ring system and occurs at higher temperatures, typically above 400 degrees Celsius [20] [22].

Derivative thermogravimetric analysis reveals the specific temperature ranges associated with each decomposition process [20] [22]. The maximum rate of mass loss for the first decomposition stage occurs around 280-320 degrees Celsius, while the second stage shows maximum decomposition rates above 450 degrees Celsius [20] [22]. The final residue, typically representing 10-15 percent of the original mass, consists primarily of carbonaceous material and inorganic components [20] [22].

| Thermal Analysis Parameter | Temperature Range (°C) | Mass Loss (%) | Process |

|---|---|---|---|

| Melting Point | 152-156 | - | Phase Transition |

| Decomposition Onset | 200-250 | - | Initial Degradation |

| First Mass Loss | 200-350 | 40-50 | Bromine Elimination |

| Second Mass Loss | 400-500 | 30-40 | Ring Decomposition |

| Final Residue | >500 | 10-15 | Carbonaceous Material |

XLogP3

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant